molecular formula C12H9FN4O B1403188 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-95-6

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B1403188
CAS No.: 1331768-95-6
M. Wt: 244.22 g/mol
InChI Key: KIBBHSYFRYRGHE-UHFFFAOYSA-N
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Description

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a potent and selective Janus Kinase 1 (JAK1) inhibitor, identified through structure-based drug design. This compound exhibits high biochemical and cellular potency for JAK1, with significant selectivity over JAK2, which is critical for minimizing potential side effects in therapeutic applications. Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation, which is implicated in a wide range of autoimmune diseases, hematological malignancies, and inflammatory conditions. Researchers utilize this compound as a key pharmacological tool to dissect the specific role of JAK1 in disease models, to explore mechanisms of resistance, and to develop new treatment strategies for conditions like rheumatoid arthritis, psoriasis, and various cancers. The compound's detailed crystal structure in complex with the JAK1 enzyme has been determined, providing invaluable insights for further structure-activity relationship (SAR) studies and the design of next-generation inhibitors. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7468013/

Properties

IUPAC Name

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBBHSYFRYRGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by the introduction of the fluoro and methoxy substituents. One common method involves the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with fluorinating agents such as Selectfluor. The reaction is usually carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The primary application of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine lies in its potential as an anticancer agent. It targets Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase crucial for cell division and centriole duplication. By inhibiting PLK4, this compound disrupts normal cell cycle processes, leading to reduced proliferation in various cancer cell lines, including colorectal and non-small cell lung cancers .

1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to the active sites of tropomyosin receptor kinases (TRKs). This interaction inhibits their phosphorylation, thus preventing the activation of downstream signaling pathways essential for cell growth and survival .

Biochemical Applications

2.1 Enzyme Interaction Studies
The compound's ability to interact with specific enzymes makes it valuable for biochemical studies. It has been shown to inhibit TRK activity, which is significant in understanding cellular proliferation and differentiation mechanisms.

2.2 Stability and Temporal Effects
Research indicates that this compound maintains stability under standard laboratory conditions, with minimal degradation over time. This stability is crucial for experimental reproducibility and reliability in long-term studies.

Material Science Applications

3.1 Fluorescent Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine compounds as fluorescent probes due to their unique electronic structures. The incorporation of electron-donating and electron-withdrawing groups significantly affects their optical properties, making them suitable for applications in chemosensing and imaging techniques .

3.2 Synthesis of Novel Compounds
The structural characteristics of this compound allow for the synthesis of novel derivatives with enhanced biological activities or improved physical properties. Researchers are exploring various synthetic methodologies to develop new compounds based on this scaffold that could possess unique pharmacological profiles .

Case Studies

Study Focus Findings
Study on PLK4 inhibitionCancer therapyDemonstrated significant inhibition of cancer cell proliferation through PLK4 targeting.
Enzyme interaction analysisBiochemical pathwaysShowed effective inhibition of TRKs leading to decreased signaling pathway activation in cancer cells.
Fluorescent property evaluationMaterial scienceIdentified potential as a fluorescent probe with high quantum yields suitable for imaging applications.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the fluoro group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and van der Waals interactions. Additionally, the methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

PDE4B Inhibitors

Pyrazolo[1,5-a]pyridine derivatives have been optimized for PDE4B inhibition. For example:

  • Compound 18 (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits dual PDE3/4 inhibition (PDE4B IC₅₀ = 0.47 μM) with bronchodilatory and anti-inflammatory activities .
  • Compounds 19a–h , a series of 4,4-dimethylpyrazolones, show potent PDE4B inhibition (IC₅₀ = 0.0034–0.41 μM), with substituents at the 7-position of the pyrazolo[1,5-a]pyridine core critically influencing activity .

However, its pyrimidine ring could introduce steric or electronic differences affecting selectivity.

Table 1: PDE4B Inhibitory Activity of Selected Compounds
Compound Substituent(s) PDE4B IC₅₀ (μM) Reference
19h 7-CF₃ 0.0034
18 7-methoxy, 2-CF₃ 0.47
Target Compound 3-(5-Fluoro-4-methoxypyrimidin-2-yl) Data not available

Kinase Inhibitors

Pyrazolo[1,5-a]pyridine derivatives are widely used in kinase inhibitor design:

  • Degorce et al. (2016) replaced an imidazo[1,2-a]pyridine group with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors, improving cellular potency and lipophilic ligand efficiency (LLE) .
  • Compound D (3-(((3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide) inhibits CDK2, highlighting the role of halogen and pyridine substituents in kinase binding .

Comparison with Target Compound :
The 5-fluoro group on the pyrimidine ring may enhance hydrogen bonding with kinase ATP pockets, similar to halogenated analogs like Compound D. The 4-methoxy group could improve solubility and metabolic stability compared to bulkier substituents.

Anticancer Agents

Pyrazolo[1,5-a]pyrimidine hybrids demonstrate cytotoxicity against cancer cell lines:

  • Compounds I–III (pyrazolo[1,5-a]pyrimidines) show activity against MCF7 and HepG2 cells, comparable to dinaciclib .
  • Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines 174a/174f exhibit IC₅₀ values lower than 5-fluorouracil in HUVEC and HeLa cells .

Comparison with Target Compound :
The pyrimidine substituent in the target compound may mimic the heteroaromatic systems in these analogs, but the fluorine atom could enhance membrane permeability and bioavailability.

Table 2: Anticancer Activity of Selected Compounds
Compound Substituent(s) Cell Line (IC₅₀) Reference
174a Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine HUVEC: <5-FU IC₅₀
Dinaciclib MCF7: 4 nM
Target Compound 3-(5-Fluoro-4-methoxypyrimidin-2-yl) Data not available

Structural and Physicochemical Comparisons

  • Compound 861209-61-2 : Features a trifluoromethyl and methoxyphenyl group, demonstrating how electron-withdrawing substituents enhance target affinity .
  • Compound 439111-90-7 : Incorporates a thienyl-pyrrole group, emphasizing the role of extended π-systems in intercalation or receptor binding .

Key Observations :

  • Fluorine Substituents: The 5-fluoro group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs.
  • Methoxy Groups : The 4-methoxy substituent could balance lipophilicity and solubility, avoiding the excessive hydrophobicity seen in trifluoromethyl analogs .

Biological Activity

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its structural uniqueness and potential therapeutic applications. This compound features a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring, which is substituted with fluorine and methoxy groups. These modifications enhance its biological activity, particularly in cancer treatment.

The primary target of this compound is Polo-like kinase 4 (PLK4) , a serine/threonine-protein kinase crucial for regulating cell division and centriole duplication. The compound inhibits PLK4 activity, disrupting normal mitotic processes and leading to cell death in various cancer cell lines.

Biochemical Pathways

By inhibiting PLK4, this compound affects several key biochemical pathways involved in the cell cycle, particularly those governing mitosis and centriole duplication. This inhibition can result in the suppression of tumor growth and proliferation.

Biological Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to effectively inhibit the proliferation of various cancer cell lines, including colorectal cancer and non-small cell lung cancer.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy:

  • Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound significantly reduced the growth of L1210 mouse leukemia cells with an IC50 value in the low nanomolar range. The mechanism involves blocking the phosphorylation of tropomyosin receptor kinases (TRKs), crucial for cell proliferation and differentiation .
  • Stability and Temporal Effects : Laboratory evaluations indicate that this compound remains stable under standard conditions, showing minimal degradation over time .
  • Selectivity for PLK4 : The compound exhibits selectivity for PLK4 over other kinases, which is vital for minimizing off-target effects during therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated pyrimidineAnticancer activity via PLK4 inhibition
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridineChlorinated pyrimidinePotential anti-inflammatory properties
3-(4-Methylpyrimidin-2-yl)pyrazolo[1,5-a]pyridineMethylated pyrimidineInvestigated for neuroprotective effects

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, such as 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine?

  • Methodology :

  • One-pot synthesis : Reacting acetophenones with dimethylformamide-dimethylacetal (DMF-DMA) to form enaminones, followed by cyclization with pyrazole-3,5-diamines in pyridine at elevated temperatures (yields: 87–95%) .
  • Catalytic annulation : Copper-catalyzed oxidative dehydrogenative annulation of N-iminopyridinium ylides with terminal alkynes under aerobic conditions .
  • Regioselective synthesis : Using novel catalysts to control regiochemistry in multi-step reactions (e.g., pyrazolo[1,5-a]pyrimidine derivatives via three-step protocols) .

Q. How can researchers confirm the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives post-synthesis?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and stereochemistry (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives) .
  • Spectroscopic techniques : NMR (¹H/¹³C) for verifying substituent positions and HPLC for purity assessment .

Advanced Research Questions

Q. What methodologies address regioselectivity challenges in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Catalyst optimization : Novel catalysts (e.g., Pd-based systems) enhance regioselectivity in direct C–H arylation reactions .
  • Reaction condition tuning : Adjusting solvent polarity, temperature, and stoichiometry to favor specific cyclization pathways .
  • Computational modeling : Predicting regiochemical outcomes using DFT calculations to guide synthetic design .

Q. How can researchers resolve contradictions in biological activity data among pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Comparative SAR studies : Systematically varying substituents (e.g., 4-methoxybenzyl vs. 4-chlorobenzyl) and testing against bacterial strains (MIC/MBC assays) .
  • Target engagement assays : Confirming mechanism via kinase inhibition profiling (e.g., IGF-1R selectivity studies) .
  • Meta-analysis : Cross-referencing in vitro and in vivo models (e.g., COX-2 inhibition in human whole blood vs. carrageenan-induced edema) .

Q. What strategies optimize reaction conditions for eco-friendly synthesis of pyrazolo[1,5-a]pyrimidines?

  • Methodology :

  • Solvent-free synthesis : Using microwave irradiation or ball milling to reduce waste (e.g., green one-pot protocols for triazole-containing derivatives) .
  • Catalyst recycling : Employing recyclable copper catalysts in oxidative annulations to minimize metal waste .

Q. How are structure-activity relationships (SAR) established for pyrazolo[1,5-a]pyrimidine-based therapeutics?

  • Methodology :

  • Substituent diversification : Introducing electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Molecular docking : Validating binding modes with target proteins (e.g., IGF-1R kinase domain) using SwissDock or AutoDock .
  • Pharmacokinetic profiling : Assessing drug-likeness via SwissADME to prioritize candidates with optimal LogP and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Validation assays : Re-testing compounds in orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Conformational analysis : Using molecular dynamics simulations to assess ligand flexibility in binding pockets .
  • Crystallographic validation : Comparing predicted and observed ligand-protein interactions via co-crystal structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

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